3-chloro-4-methyl-2-oxo-2H-chromen-7-yl cyclohexyl methylphosphonate
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Overview
Description
3-chloro-4-methyl-2-oxo-2H-chromen-7-yl cyclohexyl methylphosphonate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl cyclohexyl methylphosphonate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with cyclohexyl methylphosphonate under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . The use of green chemistry principles, such as employing green solvents and catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-2-oxo-2H-chromen-7-yl cyclohexyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarin derivatives .
Scientific Research Applications
3-chloro-4-methyl-2-oxo-2H-chromen-7-yl cyclohexyl methylphosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl cyclohexyl methylphosphonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to penetrate bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Coumarin-based phosphonates: These compounds have similar phosphonate groups but may vary in their coumarin backbone, affecting their chemical reactivity and applications.
Uniqueness
3-chloro-4-methyl-2-oxo-2H-chromen-7-yl cyclohexyl methylphosphonate is unique due to its specific combination of a coumarin core with a cyclohexyl methylphosphonate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-chloro-7-[cyclohexyloxy(methyl)phosphoryl]oxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClO5P/c1-11-14-9-8-13(10-15(14)21-17(19)16(11)18)23-24(2,20)22-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXKUZPMZZWKFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(C)OC3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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